

Tautomerism in 4-Hydroxy-2-Quinolones: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-1-methyl-2-quinolone

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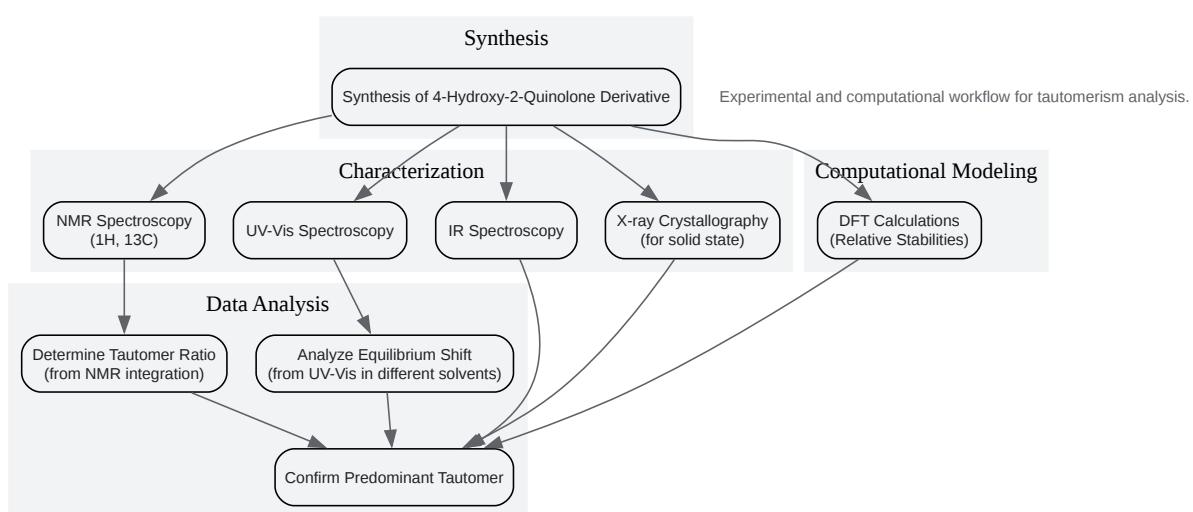
Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 4-hydroxy-2-quinolone scaffolds, a class of heterocyclic compounds of significant interest in medicinal chemistry. The dynamic equilibrium between the keto (4-hydroxy-2(1H)-quinolone) and enol (2,4-dihydroxyquinoline) forms is critical to their biological activity, receptor binding, and pharmacokinetic profiles. This document elucidates the structural and environmental factors governing this tautomerism, presents quantitative and spectroscopic data for key derivatives, and provides detailed experimental and computational protocols for the characterization of these tautomeric forms. Visualizations of the tautomeric equilibrium, experimental workflows, and a relevant biological pathway are provided to facilitate a deeper understanding.

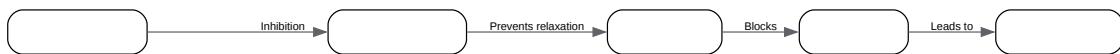
Introduction to Tautomerism in 4-Hydroxy-2-Quinolones

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules. In the case of 4-hydroxy-2-quinolones, the principal tautomeric relationship is the keto-enol equilibrium between the 4-hydroxy-2(1H)-quinolone (keto form) and the 2,4-dihydroxyquinoline (enol form).

The predominance of one tautomer over the other is a critical determinant of the molecule's reactivity, aromaticity, and interaction with biological targets. For the majority of 4-hydroxy-2-quinolone derivatives, the keto tautomer is the more stable and, therefore, the predominant form in both solid and solution phases.^[1] This preference is largely attributed to the thermodynamic stability of the cyclic amide functionality within the quinolone ring.



Hypothetical pathway for quinolone antibacterial activity.



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References

- 1. researchgate.net [researchgate.net]
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